Viscumneoside III
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Overview
Description
Viscumneoside III is a dihydroflavone O-glycoside, specifically a flavanone glycoside, found in the plant Viscum coloratum. This compound is known for its potent tyrosinase inhibitory activity, with an IC50 value of 0.5 mM . This compound has been studied for its potential therapeutic effects, including anti-angina pectoris properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Viscumneoside III involves multiple steps, starting from homoeriodictyol. The hydroxy group at position 7 of homoeriodictyol is converted into the corresponding β-D-glucopyranoside, and the 2-hydroxy group is further modified to its β-D-apiofuranoside derivative . The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as described above, scaled up for larger batch production. The process would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Viscumneoside III undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can be oxidized under specific conditions.
Reduction: The carbonyl group in the flavanone structure can be reduced to form corresponding alcohols.
Substitution: The glycosidic bonds can be hydrolyzed or substituted under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives of the flavanone structure.
Substitution: Free aglycones or modified glycosides.
Scientific Research Applications
Viscumneoside III has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Medicine: Studied for its anti-angina pectoris effects and potential cardiovascular benefits.
Industry: Potential use in cosmetic formulations due to its skin-whitening properties.
Mechanism of Action
Viscumneoside III exerts its effects primarily through the inhibition of tyrosinase, an enzyme that catalyzes the production of melanin from tyrosine. By inhibiting this enzyme, this compound reduces melanin synthesis, leading to its potential use in skin-whitening products . Additionally, its anti-angina pectoris effects are attributed to its ability to modulate cardiovascular functions, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Viscumneoside III is unique due to its specific glycosylation pattern and potent tyrosinase inhibitory activity. Similar compounds include:
Viscumneoside V: Another glycoside found in Viscum coloratum with similar biological activities.
Homoeriodictyol: The aglycone part of this compound, which also exhibits biological activities.
Oxyresveratrol: A non-competitive tyrosinase inhibitor with antioxidant properties.
This compound stands out due to its dual glycosylation, which enhances its solubility and bioavailability compared to its aglycone and other similar compounds .
Properties
CAS No. |
118985-27-6 |
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Molecular Formula |
C27H32O15 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1 |
InChI Key |
BYALYZGUSBVZQP-XJBIVIJWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Synonyms |
homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside viscumneoside III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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